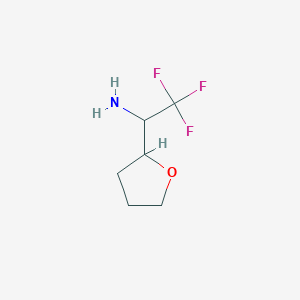![molecular formula C9H6ClF2NO B13534211 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H6ClF2NO It is a derivative of acetonitrile and contains a chloro and difluoromethoxy substituent on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the nucleophilic substitution reaction where the benzaldehyde is treated with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures are also critical due to the use of hazardous reagents like cyanides.
化学反应分析
Types of Reactions
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups can enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
相似化合物的比较
Similar Compounds
5-Chloro-2-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile.
5-Chloro-2-(difluoromethoxy)phenyl]methanol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and binding properties, making it a valuable intermediate in various applications.
属性
分子式 |
C9H6ClF2NO |
|---|---|
分子量 |
217.60 g/mol |
IUPAC 名称 |
2-[5-chloro-2-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H6ClF2NO/c10-7-1-2-8(14-9(11)12)6(5-7)3-4-13/h1-2,5,9H,3H2 |
InChI 键 |
UQPSMFYMMSQFIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CC#N)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


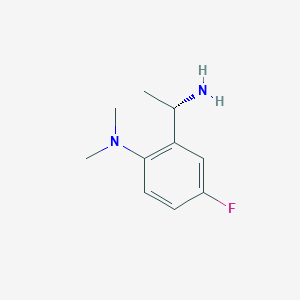
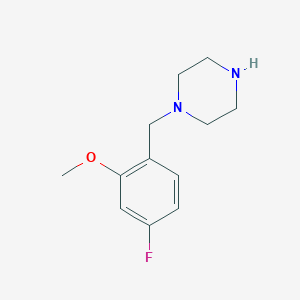

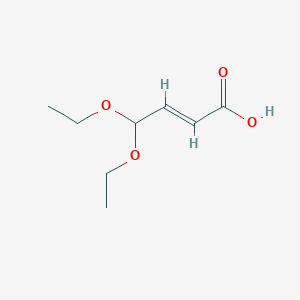
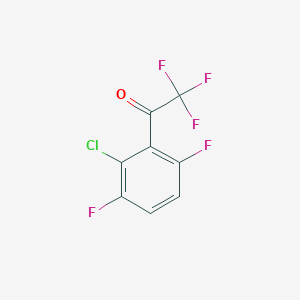
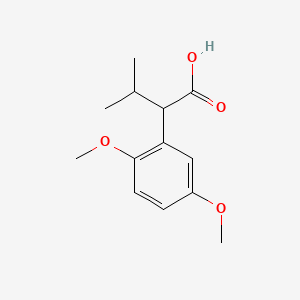

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)

![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)
